2-(4-Bromophenyl)-5-ethyl-5-methylmorpholine
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Overview
Description
2-(4-Bromophenyl)-5-ethyl-5-methylmorpholine is an organic compound that belongs to the class of morpholine derivatives This compound is characterized by the presence of a bromophenyl group attached to the morpholine ring, which imparts unique chemical and physical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-5-ethyl-5-methylmorpholine typically involves the reaction of 4-bromobenzaldehyde with ethylmorpholine under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to facilitate the reaction. The reaction is usually carried out in an organic solvent like dichloromethane or toluene at elevated temperatures to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromophenyl)-5-ethyl-5-methylmorpholine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride or potassium carbonate in an organic solvent.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Amine derivatives.
Substitution: Various substituted morpholine derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-Bromophenyl)-5-ethyl-5-methylmorpholine has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(4-Bromophenyl)-5-ethyl-5-methylmorpholine involves its interaction with specific molecular targets in biological systems. The bromophenyl group allows the compound to bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit the growth of cancer cells by interfering with their metabolic pathways or induce cell death through apoptosis .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromophenylacetic acid
- 4-Bromophenylthiazole
- 4-Bromophenylpiperazine
Uniqueness
2-(4-Bromophenyl)-5-ethyl-5-methylmorpholine is unique due to its specific structural features, such as the presence of both a bromophenyl group and a morpholine ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C13H18BrNO |
---|---|
Molecular Weight |
284.19 g/mol |
IUPAC Name |
2-(4-bromophenyl)-5-ethyl-5-methylmorpholine |
InChI |
InChI=1S/C13H18BrNO/c1-3-13(2)9-16-12(8-15-13)10-4-6-11(14)7-5-10/h4-7,12,15H,3,8-9H2,1-2H3 |
InChI Key |
KHXUJYFVZMULRN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(COC(CN1)C2=CC=C(C=C2)Br)C |
Origin of Product |
United States |
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